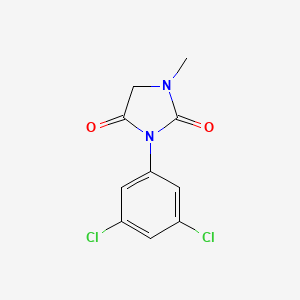
3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione
Descripción general
Descripción
3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione (DCPMID) is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in a variety of areas. DCPMID is a member of the imidazolidine-2,4-dione family, which is composed of compounds with a five-membered ring containing two nitrogen atoms and two oxygen atoms. DCPMID has been used in a range of scientific research applications, and is of particular interest due to its unique properties and potential for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Properties
- Anticancer Activity : A compound structurally related to 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione demonstrated promising in vitro anticancer properties. This was evident in human breast adenocarcinoma cell lines (MCF-7), highlighting its potential in cancer treatment research (Uwabagira & Sarojini, 2019).
- Anti-inflammatory Activity : The same compound also exhibited significant anti-inflammatory effects, as assessed by in vitro studies, indicating its utility in developing new anti-inflammatory drugs (Uwabagira & Sarojini, 2019).
Antimicrobial and Antibacterial Applications
- Synthesis and Antimicrobial Activity : Studies on compounds similar to 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione revealed their synthesis and antimicrobial in vitro activities, suggesting potential use in developing new antimicrobial agents (Albuquerque et al., 1999).
Applications in Tuberculosis Research
- Antitubercular Properties : Research on analogues of 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione showed significant activity against Mycobacterium tuberculosis, offering insights into potential tuberculosis treatments (Samala et al., 2014).
Enzyme Inhibition Studies
- Chymase Inhibition : Derivatives of 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione have been found to inhibit human heart chymase, an enzyme involved in cardiovascular diseases, suggesting their potential in developing cardiovascular therapeutics (Niwata et al., 1997).
Electrochemical Properties
- Electrochemical Studies : The electrochemical properties of related compounds have been investigated, revealing insights into their potential applications in various chemical and industrial processes (Pospíšil et al., 1999).
Chemical Reactivity and Stability
- Reactivity with Organometallic Reagents : The reaction of compounds similar to 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione with Grignard reagents has been studied, providing valuable information on their chemical reactivity and potential applications in synthetic chemistry (Akeng'a & Read, 2005).
Antimicrobial Activity in Heteroaryl Derivatives
- Heteroaryl Thiazolidine-2,4-diones : The synthesis of compounds involving thiazolidine-2,4-dione and their antimicrobial activities against various microorganisms have been explored, indicating their potential in antimicrobial drug development (Ibrahim et al., 2011).
Propiedades
IUPAC Name |
3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-13-5-9(15)14(10(13)16)8-3-6(11)2-7(12)4-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMOAIVHTYQOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475451 | |
| Record name | 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione | |
CAS RN |
27387-90-2 | |
| Record name | 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



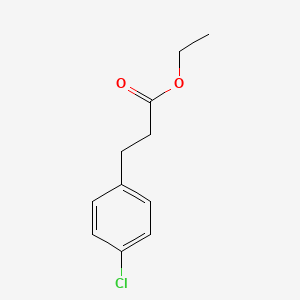

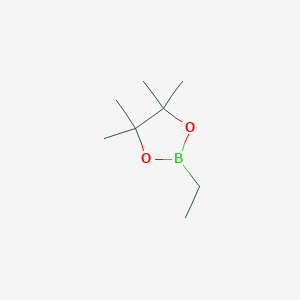



![Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1589080.png)
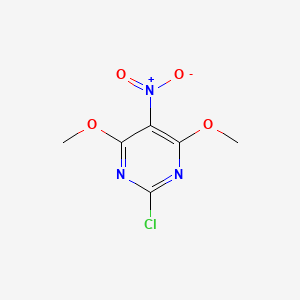
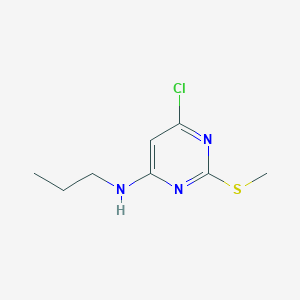
![(R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1589085.png)
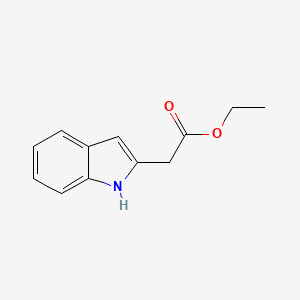
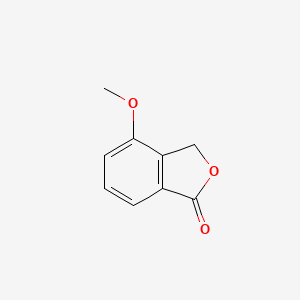
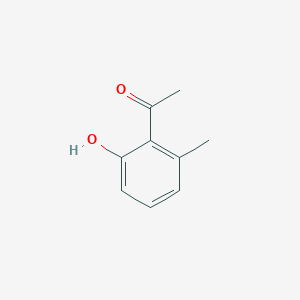
![Methylenebis[dimethyl(2-pyridyl)silane]](/img/structure/B1589093.png)